molecular formula C14H18N4O8 B121702 Ribavirin 2',3',5'-triacetate CAS No. 40372-03-0

Ribavirin 2',3',5'-triacetate

Cat. No. B121702
CAS RN: 40372-03-0
M. Wt: 370.31 g/mol
InChI Key: XVXXBJKZJDPHAU-ZHSDAYTOSA-N
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Description

Ribavirin 2’,3’,5’-triacetate is a synthetic guanosine nucleoside and antiviral agent . It is primarily indicated for use in treating hepatitis C and viral hemorrhagic fevers . Ribavirin is a prodrug that is metabolized into nucleoside analogs that block viral RNA synthesis and viral mRNA capping .


Synthesis Analysis

Ribavirin analogs substituted at position 5 of the heterocyclic base are interesting for their biological activity . This protocol describes a synthetic route to several such ribavirin analogs with a wide range of substituents . The key steps in the synthesis of these ribosyltriazoles bearing a quaternary carbon atom in the 2’-position are an indium-mediated alkynylation and a 1,3-dipolar cyclization .


Molecular Structure Analysis

Ribavirin 2’,3’,5’-triacetate is a synthetic guanosine nucleoside and antiviral agent . It is primarily indicated for use in treating hepatitis C and viral hemorrhagic fevers . Ribavirin is a prodrug that is metabolized into nucleoside analogs that block viral RNA synthesis and viral mRNA capping .


Chemical Reactions Analysis

Ribavirin exerts extensive perturbation of cellular and viral gene expression . Recent advances indicate that the impact of ribavirin on divergent cellular and viral pathways may be concentration dependent . Ribavirin is a prodrug that is metabolized into nucleoside analogs that block viral RNA synthesis and viral mRNA capping .


Physical And Chemical Properties Analysis

Ribavirin is a synthetic guanosine nucleoside and antiviral agent . It is primarily indicated for use in treating hepatitis C and viral hemorrhagic fevers . Ribavirin is a prodrug that is metabolized into nucleoside analogs that block viral RNA synthesis and viral mRNA capping .

Scientific Research Applications

  • Synthesis and Production : Ribavirin has been synthesized through an efficient chemoenzymatic process, which yielded the active pharmaceutical ingredient with high purity. This process involved the chemical synthesis of 1,2,4-triazole-3-carboxamide and enzyme-catalyzed transglycosylation reactions (Sakharov et al., 2015).

  • Antiviral Mechanism : Studies have demonstrated that ribavirin's antiviral activity is related to its mutagenic effects on RNA virus genomes. It is known to induce 'error catastrophe' in viruses by increasing the mutation rate in their genomes, thus hindering their replication (Crotty et al., 2000).

  • Development of Analogs : Research has been conducted to design and synthesize new ribavirin analogs to enhance its antiviral activity and reduce cytotoxicity. These efforts have led to the creation of compounds with varying degrees of effectiveness against different viruses (Ferreira et al., 2014).

  • Role in Inhibition of Viral Enzymes : Ribavirin has been studied for its role in inhibiting various viral enzymes. For instance, it has been shown to inhibit the activity of dengue virus 2′-O-methyltransferase, thus providing a structural basis for the development of specific antiviral agents against flaviviruses (Benarroch et al., 2004).

  • Biological Evaluation and Computational Modeling : Ribavirin and its analogs have been evaluated for their biological activities against respiratory viruses, with some showing antiviral activities similar to ribavirin but with varying levels of cytotoxicity. Computational modeling has also been used to study these compounds and their interactions with viral proteins (Krajczyk et al., 2014).

  • Spectroscopic Analysis : Spectroscopic techniques like FT-IR and FT-Raman have been used to study the vibrational modes and reactivity of ribavirin. These studies contribute to understanding its chemical properties and potential applications in medical research (Rizwana et al., 2018).

  • Catalytic Synthesis : The synthesis of a derivative of Ribavirin has been achieved using solid superacid SO_4~(2-)/TiO_2 as a catalyst. This method demonstrates a practical and efficient process for producing ribavirin derivatives (Chengxia, 2010).

Safety And Hazards

Ribavirin may damage fertility or the unborn child . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood . It is also recommended to use personal protective equipment as required .

Future Directions

Ribavirin has broad-spectrum activity against many RNA and DNA viruses . The potential use of ribavirin as a treatment for acute myeloid leukemia is currently under investigation . Oral ribavirin is an easier, safe, and cost-effective alternative to aerosolized ribavirin for therapy of RSV-LRTI infection in immunocompromised subjects . Future research on RSV therapy needs to focus on newer antivirals .

properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-carbamoyl-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O8/c1-6(19)23-4-9-10(24-7(2)20)11(25-8(3)21)14(26-9)18-5-16-13(17-18)12(15)22/h5,9-11,14H,4H2,1-3H3,(H2,15,22)/t9-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXXBJKZJDPHAU-ZHSDAYTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=N2)C(=O)N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193356
Record name Ribavirin 2',3',5'-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ribavirin 2',3',5'-triacetate

CAS RN

40372-03-0
Record name 1-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribavirin 2',3',5'-triacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040372030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ribavirin 2',3',5'-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ribavirin 2,3,5 triacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
WC Koff, RD Pratt, JL Elm Jr… - Antimicrobial Agents …, 1983 - Am Soc Microbiol
Rimantadine, ribavirin, and 6-mercapto-9-(tetrahydro-2-furyl)purine, administered intraperitoneally every 8 h for 7 days starting minutes after virus challenge, had no effect on survival …
Number of citations: 60 journals.asm.org
DF Smee, RW Sidwell, SM Clark… - Antimicrobial Agents …, 1981 - Am Soc Microbiol
The effects of four ribonucleic acid virus inhibitors were evaluated in cell cultures and in mice to determine inhibitory effects against bluetongue virus and Colorado tick fever virus (CTFV)…
Number of citations: 44 journals.asm.org
RW Sidwell, JH Huffman, DL Barnard, DF Smee… - Antiviral research, 1994 - Elsevier
A major component of a US Army Medical Research and Development Command-supported program to discover and develop new drugs for the treatment of Rift Valley fever, sandfly …
Number of citations: 64 www.sciencedirect.com
BE Gilbert, PR Wyde, SZ Wilson… - Antimicrobial agents and …, 1991 - Am Soc Microbiol
Ribavirin is active in vitro but not in vivo against a number of viruses capable of causing encephalitis. Ribavirin triacetate (RTA), a lipophilic derivative, has been reported to be more …
Number of citations: 39 journals.asm.org
DF Smee, RW Sidwell, SM Clark… - Antimicrobial Agents …, 1982 - Am Soc Microbiol
Several RNA virus inhibitors were evaluated against simian (SA11) rotavirus infections in vitro and murine rotavirus gastroenteritis in vivo. Test compounds included 1-beta-D-…
Number of citations: 64 journals.asm.org
DF Smee - 1982 - elibrary.ru
Known RNA virus inhibitors were evaluated in vitro and in vivo to determine if any had specific inhibitory effects on reo-, rota-and orbivirus infections. Test compounds included 1-(beta)-…
Number of citations: 0 elibrary.ru
RI TO, APT Virus - Nucleosides & Nucleotides, 1989 - academia.edu
2 )-fold r uctio in Dept. of Animal, Dairy and Veterinary Sciences, Utah State University, Logan, UT 84322-5600, IICN Nucleic Acid Research Institute, Costa Mesa, ited Ora y it Ic CA, and …
Number of citations: 2 www.academia.edu
JM Crance, N Scaramozzino, A Jouan, D Garin - Antiviral research, 2003 - Elsevier
Ribavirin, interferon-α (IFN-α), 6-azauridine and glycyrrhizin were tested in vitro for their antiviral activities against 11 pathogenic flaviviruses belonging to principal antigenic complexes …
Number of citations: 386 www.sciencedirect.com
P Leyssen, E De Clercq, J Neyts - Clinical microbiology reviews, 2000 - Am Soc Microbiol
The family Flaviviridae contains three genera: Hepacivirus, Flavivirus, and Pestivirus. Worldwide, more than 170 million people are chronically infected with Hepatitis C virus and are at …
Number of citations: 326 journals.asm.org
RW Sidwell, DF Smee - Antiviral research, 2003 - Elsevier
When considering viruses of potential importance as tools for bioterrorism, several viruses in the Bunya- and Togaviridae families have been cited. Among those in the Bunyaviridae …
Number of citations: 234 www.sciencedirect.com

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